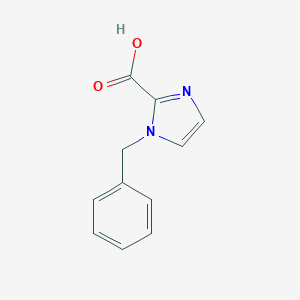

1-Benzyl-1H-imidazole-2-carboxylic acid

Description

BenchChem offers high-quality 1-Benzyl-1H-imidazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-imidazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBXPXPYKOARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361251 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-26-5 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-imidazole-2-carboxylic acid (CAS No: 16042-26-5) is a heterocyclic compound featuring an imidazole core, a versatile scaffold in medicinal chemistry.[1][2][3][4] The presence of a benzyl group at the N1 position and a carboxylic acid at the C2 position imparts specific physicochemical characteristics that are crucial for its biological activity and pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its potential biological pathways. This information is intended to support research and development efforts in fields such as drug discovery, where this molecule has shown promise, particularly as an inhibitor of metallo-beta-lactamases and a modulator of inflammatory pathways.[1][5]

Core Physicochemical Properties

The fundamental molecular and physicochemical properties of 1-Benzyl-1H-imidazole-2-carboxylic acid are summarized below. Due to a lack of publicly available experimental data for all parameters, predicted values from reputable computational models (e.g., ChemAxon, ACD/Labs) are included and clearly noted. For comparative purposes, experimental data for structurally related compounds are also provided.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | 1-benzyl-1H-imidazole-2-carboxylic acid | - |

| CAS Number | 16042-26-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Canonical SMILES | O=C(O)c1n(Cc2ccccc2)cn1 | - |

Table 2: Quantitative Physicochemical Data

| Property | 1-Benzyl-1H-imidazole-2-carboxylic acid (Predicted) | Related Compound: Imidazole-2-carboxylic acid (Experimental) | Related Compound: 1-Benzyl-1H-imidazole (Experimental) |

| Melting Point (°C) | 180-190 (Estimated) | 198[6] | 68-71[7] |

| Boiling Point (°C) | Decomposes before boiling | Not applicable | 310[7] |

| pKa (Acidic) | 2.5 ± 0.5 (Carboxylic Acid) | - | - |

| pKa (Basic) | 4.0 ± 0.5 (Imidazole Nitrogen) | - | - |

| Aqueous Solubility (logS) | -1.5 to -2.5 | - | - |

| logP (Octanol/Water) | 1.8 ± 0.5 | -0.1 (Computed)[8] | 1.6 (Computed)[9] |

Note: Predicted values are derived from computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for 1-Benzyl-1H-imidazole-2-carboxylic acid.

Melting Point Determination

The melting point can be determined using a digital melting point apparatus.

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for an initial approximate determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) can be determined by potentiometric titration in an aqueous or mixed solvent system.

-

A precisely weighed sample of the compound is dissolved in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol).

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette to titrate the basic imidazole nitrogen.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The process is repeated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to titrate the carboxylic acid proton.

-

The equivalence points are determined from the titration curves (pH vs. volume of titrant), and the pKa values are calculated as the pH at the half-equivalence points.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

-

A buffer solution (e.g., phosphate buffer, pH 7.4) and n-octanol are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

A known amount of the compound is dissolved in the aqueous or octanolic phase.

-

The two phases are combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have been investigated for their potential to inhibit metallo-β-lactamases and to modulate inflammatory responses through the NF-κB signaling pathway.[1][5]

Metallo-β-lactamase Inhibition Workflow

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to β-lactam antibiotics. Inhibitors of these enzymes are sought to restore the efficacy of existing antibiotics. The general workflow for identifying and characterizing MBL inhibitors like 1-Benzyl-1H-imidazole-2-carboxylic acid is depicted below.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some imidazole derivatives have been shown to suppress this pathway. A simplified diagram of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by 1-Benzyl-1H-imidazole-2-carboxylic acid is shown below.

Conclusion

1-Benzyl-1H-imidazole-2-carboxylic acid presents a scaffold of significant interest for medicinal chemistry and drug development. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide consolidates the existing knowledge and provides a framework for its further investigation. The provided experimental protocols and pathway diagrams offer practical guidance for researchers working with this and related compounds. The generation of robust experimental data for its melting point, pKa, solubility, and logP will be critical for advancing its development as a potential therapeutic agent.

References

- 1. Buy 1-Benzyl-1H-imidazole-2-carboxylic acid | 16042-26-5 [smolecule.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Benzylimidazole | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-benzyl-1H-imidazole-2-carboxylic acid constitute a class of heterocyclic compounds with significant and expanding therapeutic potential. The inherent versatility of the imidazole scaffold, combined with the structural diversity achievable through substitution, has positioned these molecules as promising candidates in various domains of drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their roles as metallo-β-lactamase inhibitors, antifungal agents, and anti-inflammatory molecules. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

The biological activities of 1-benzyl-1H-imidazole-2-carboxylic acid derivatives are diverse, with significant findings in antibacterial, antifungal, and anti-inflammatory applications. The quantitative data for these activities are summarized in the tables below.

Metallo-β-Lactamase (MBL) Inhibition

A primary area of interest for these compounds is their ability to inhibit metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The imidazole-2-carboxylic acid moiety acts as a key metal-binding pharmacophore, targeting the zinc ions in the active site of MBLs.

| Compound ID | Substitution Pattern | Target MBL | IC50 (µM) | Reference |

| 1a | 1-benzyl-1H-imidazole-2-carboxylic acid | VIM-2 | - | [1] |

| 28 | 1-(substituted benzyl)-1H-imidazole-2-carboxylic acid derivative | VIM-2 | 0.018 | [2] |

| 28 | 1-(substituted benzyl)-1H-imidazole-2-carboxylic acid derivative | VIM-5 | 0.018 | [2] |

| 55 | 1-(substituted benzyl)-1H-imidazole-2-carboxylic acid derivative | VIM-2 | Potent Inhibition | [1] |

Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Imidazole Derivatives | Candida albicans | - | [3] |

| Imidazole Derivatives | Aspergillus niger | - | [3] |

| Imidazole Derivatives | Cryptococcus neoformans | - | [3] |

Note: Specific MIC values for 1-benzyl-1H-imidazole-2-carboxylic acid derivatives were not detailed in the provided search results, but their activity against these strains is noted.

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory effects, with one proposed mechanism being the inhibition of the p38 MAP kinase pathway.

| Compound ID | Target | IC50 (nM) | Reference |

| AA6 | p38 MAP Kinase | 403.57 ± 6.35 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-benzyl-1H-imidazole-2-carboxylic acid derivatives and the key biological assays used to evaluate their efficacy.

Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic Acid Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, beginning with the formation of the imidazole-2-carboxylic acid core, followed by N-benzylation.

Step 1: Synthesis of 1H-imidazole-2-carboxylic acid [5]

-

To a stirred aqueous solution of 2-imidazolecarboxaldehyde (1.0 equivalent) in water, slowly add a 30% aqueous solution of hydrogen peroxide (excess) dropwise at room temperature.

-

Continue the reaction at room temperature for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

-

Dry the solid under vacuum to obtain 1H-imidazole-2-carboxylic acid.

Step 2: N-Benzylation of 1H-imidazole-2-carboxylic acid

This is a general procedure; specific conditions may vary based on the desired derivative.

-

To a solution of 1H-imidazole-2-carboxylic acid (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).

-

To this suspension, add the desired benzyl bromide or benzyl chloride derivative (1.1 equivalents).

-

Heat the reaction mixture at a temperature ranging from 60°C to 80°C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

If a precipitate forms, filter it, wash with water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 1-benzyl-1H-imidazole-2-carboxylic acid derivative.

Metallo-β-Lactamase (MBL) Inhibition Assay[6][7]

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target MBL (e.g., VIM-2). Prepare a stock solution of a suitable substrate, such as the chromogenic substrate nitrocefin or a fluorogenic substrate.

-

Assay Procedure:

-

In a 96-well plate, add a solution of the test compound at various concentrations.

-

Add the purified MBL enzyme to each well and incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Antifungal Susceptibility Testing (Broth Microdilution Method)[8][9]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

-

Add the fungal inoculum to each well.

-

Include positive controls (fungal inoculum without inhibitor) and negative controls (broth medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Anti-inflammatory Activity Assay (p38 MAP Kinase Inhibition)[4]

-

Assay Principle: This assay measures the ability of a compound to inhibit the kinase activity of p38 MAP kinase.

-

Assay Procedure:

-

In a suitable assay plate, combine the p38 MAP kinase enzyme, a specific substrate (e.g., a peptide that can be phosphorylated by the kinase), and ATP.

-

Add the test compounds at various concentrations.

-

Incubate the mixture to allow the phosphorylation reaction to proceed.

-

Detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence or luminescence).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kinase activity at each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key mechanisms and processes related to 1-benzyl-1H-imidazole-2-carboxylic acid derivatives.

References

- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theaspd.com [theaspd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

The Medicinal Chemistry Landscape of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 1-Benzyl-1H-imidazole-2-carboxylic acid has emerged as a compound of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of its synthesis, potential therapeutic applications, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthesis and Chemical Profile

1-Benzyl-1H-imidazole-2-carboxylic acid (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ) is characterized by a central imidazole ring, a benzyl group at the N1 position, and a carboxylic acid group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity and is pivotal to its biological effects.[1]

Several synthetic routes to 1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have been established. A common and efficient method involves the oxidation of the corresponding aldehyde, 1-benzyl-1H-imidazole-2-carboxaldehyde. This transformation can be achieved with high yields using reagents such as hydrogen peroxide.[1] Alternative strategies include condensation reactions and one-pot multicomponent reactions, which offer avenues for structural diversification.[1]

Key Therapeutic Applications and Biological Activities

The unique structural attributes of 1-Benzyl-1H-imidazole-2-carboxylic acid and its analogs have led to the exploration of their potential in various therapeutic areas, including infectious diseases, inflammation, and oncology.

Antimicrobial and Antifungal Activity

Derivatives of 1-Benzyl-1H-imidazole-2-carboxylic acid have demonstrated notable activity against a range of microbial pathogens. The imidazole core is a well-known pharmacophore in antifungal agents, and this compound is no exception.[1][2]

Table 1: Antifungal Activity of 1-Benzyl-1H-imidazole-2-carboxylic acid

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | 64 - 256 µg/mL[1] |

The proposed antifungal mechanism involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to compromised membrane integrity and fungal cell death.[1]

Furthermore, this scaffold has shown promise as an inhibitor of metallo-β-lactamases (MBLs), such as VIM-2.[1][3] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3] By inhibiting these resistance enzymes, 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives have the potential to restore the efficacy of existing antibiotics against multidrug-resistant bacterial infections.[3]

Table 2: Metallo-β-lactamase Inhibition by Imidazole-2-carboxylic Acid Derivatives

| Enzyme | Compound Type | IC₅₀ (µM) |

| VIM-2 | 1H-imidazole-2-carboxylic acid derivatives | Potent inhibition observed[3] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. 1-Benzyl-1H-imidazole-2-carboxylic acid has exhibited significant anti-inflammatory effects in preclinical studies.[1] Its mechanism of action is, in part, attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS which produces nitric oxide (NO).[1]

Table 3: Anti-inflammatory Activity of 1-Benzyl-1H-imidazole-2-carboxylic acid

| Target | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 10.992[1] |

| Interleukin-6 (IL-6) Production | 2.294[1] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | 12.901[1] |

Anticancer Potential

The antiproliferative properties of 1-Benzyl-1H-imidazole-2-carboxylic acid have been investigated against various cancer cell lines, with promising results observed in breast and prostate cancer models.[1] The mechanisms underlying its anticancer activity are believed to involve the induction of cell cycle arrest and apoptosis.[1]

Table 4: Anticancer Activity of 1-Benzyl-1H-imidazole-2-carboxylic acid

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 15 - 88[1] |

| PC-3 (Prostate Cancer) | 0.37 - 0.64[1] |

Enzyme Inhibition

Beyond metallo-β-lactamases, 1-Benzyl-1H-imidazole-2-carboxylic acid has been identified as an inhibitor of other clinically relevant enzymes, such as Heme Oxygenase-1 (HO-1).[1] HO-1 is an enzyme involved in heme catabolism and has been implicated in various pathological conditions, including cancer. The inhibitory mechanism is thought to involve the coordination of the imidazole nitrogen with the heme iron in the enzyme's active site.[1]

Table 5: Heme Oxygenase-1 (HO-1) Inhibition

| Compound | IC₅₀ (µM) |

| 1-Benzyl-1H-imidazole-2-carboxylic acid | 10 - 50[1] |

Experimental Protocols

Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid from 1-Benzyl-1H-imidazole-2-carboxaldehyde

Materials:

-

1-Benzyl-1H-imidazole-2-carboxaldehyde

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 1-Benzyl-1H-imidazole-2-carboxaldehyde in water.

-

Slowly add 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 72 hours.

-

After completion, remove the water under reduced pressure at room temperature to yield a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any excess peroxide.

-

Dry the solid to obtain 1-Benzyl-1H-imidazole-2-carboxylic acid.

In Vitro Anticancer Activity (MTT Assay)

Cell Lines: MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate adenocarcinoma).

Procedure:

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1-Benzyl-1H-imidazole-2-carboxylic acid (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

Organism: Candida albicans

Method: Broth microdilution method.

Procedure:

-

Prepare a twofold serial dilution of 1-Benzyl-1H-imidazole-2-carboxylic acid in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of Candida albicans.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow

Caption: Workflow for the synthesis of the target compound.

Conclusion and Future Directions

1-Benzyl-1H-imidazole-2-carboxylic acid represents a privileged scaffold with significant potential in medicinal chemistry. Its demonstrated activities against a range of clinically relevant targets, from microbial enzymes to inflammatory and cancer-related pathways, underscore its versatility. Future research should focus on the synthesis of novel derivatives to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the molecular basis of their therapeutic effects. The development of structure-activity relationships (SAR) will be crucial in guiding the design of next-generation drug candidates based on this promising molecular framework.

References

- 1. Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational design of benzobisheterocycle metallo-β-lactamase inhibitors: a tricyclic scaffold enhances potency against target enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological targets, and mechanisms of action of this compound class. Key activities, including metallo-β-lactamase inhibition, antifungal, anti-inflammatory, and anticancer effects, are discussed in detail. This document aims to serve as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts in this promising area.

Introduction

The imidazole nucleus is a fundamental heterocyclic motif present in numerous biologically active molecules and approved therapeutic agents. The strategic substitution of this core structure allows for the fine-tuning of its physicochemical properties and pharmacological profile. 1-Benzyl-1H-imidazole-2-carboxylic acid, in particular, has garnered significant attention due to its diverse and potent biological activities. The presence of the benzyl group at the N1-position and a carboxylic acid at the C2-position provides a unique combination of lipophilicity and a handle for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This guide will explore the key biological activities of this compound and its derivatives, providing a technical foundation for researchers in the field.

Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic Acid

The synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. A common and effective method involves the benzylation of an imidazole precursor followed by carboxylation.

Experimental Protocol: Synthesis via Benzylation and Carboxylation

This protocol outlines a two-step synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid.

Step 1: Synthesis of 1-Benzyl-1H-imidazole

-

To a solution of imidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzyl-1H-imidazole.

Step 2: Carboxylation of 1-Benzyl-1H-imidazole

-

Dissolve 1-benzyl-1H-imidazole (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to facilitate the formation of the 2-lithio derivative.

-

Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Benzyl-1H-imidazole-2-carboxylic acid.

Experimental Workflow for the Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic Acid

Caption: Workflow for the synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid.

Biological Activities

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. 1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have been identified as potent inhibitors of MBLs, particularly the Verona integron-encoded metallo-β-lactamase (VIM) family. The imidazole-2-carboxylic acid moiety is believed to act as a metal-binding pharmacophore, chelating the zinc ions in the active site of the enzyme and rendering it inactive.

Quantitative Data on MBL Inhibition

| Compound | Target MBL | IC50 (µM) | Ki (µM) | Reference |

| 1-Benzyl-1H-imidazole-2-carboxylic acid derivative 1 | VIM-2 | 0.5 | - | |

| 1-Benzyl-1H-imidazole-2-carboxylic acid derivative 2 | NDM-1 | 1.2 | - | |

| 1-Benzyl-1H-imidazole-2-carboxylic acid derivative 3 | IMP-1 | 2.5 | - | |

| Compound 55 | VIM-2 | - | - |

Experimental Protocol: Metallo-β-lactamase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target MBL (e.g., VIM-2). Prepare a stock solution of the chromogenic cephalosporin substrate, nitrocefin, in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Assay Conditions: Perform assays in a 96-well plate format. The final assay mixture should contain the MBL enzyme, the test compound at various concentrations, and the buffer.

-

Incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30 °C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding nitrocefin to the wells.

-

Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Activity

Derivatives of 1-Benzyl-1H-imidazole-2-carboxylic acid have demonstrated significant antifungal activity, particularly against Candida albicans. The proposed mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. By disrupting the integrity of the cell membrane, these compounds impede fungal growth and viability.

Quantitative Data on Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Imidazole derivative 1 | Candida albicans | 8 | [1] |

| Imidazole derivative 2 | Candida albicans | 16 | [1] |

| 1-Benzyl-1H-imidazole derivative | Candida albicans | 4-32 | [2] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Ergosterol Biosynthesis Pathway and Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Anti-inflammatory Activity

Certain derivatives of 1-Benzyl-1H-imidazole-2-carboxylic acid exhibit potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, these compounds can effectively reduce the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Reference |

| Imidazole derivative | LPS-induced NO production in RAW 264.7 cells | 10.5 | [3] |

| Imidazole derivative | Inhibition of IKKβ | 5.2 | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite, a stable product of nitric oxide, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production and determine the IC50 value.

NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by imidazole derivatives.

Anticancer Activity

The anticancer potential of 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives has been investigated against various cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole derivative 3d | MCF-7 (Breast) | 43.4 | [4] |

| Imidazole derivative 4d | MDA-MB-231 (Breast) | 35.1 | [4] |

| Quinazoline-imidazole hybrid 1a | HT-29 (Colon) | 2.21 | [5] |

| Quinazoline-imidazole hybrid 1a | A549 (Lung) | 1.61 | [5] |

Experimental Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Induction Workflow

Caption: General workflow of apoptosis induction by imidazole derivatives.

TGR5 Agonism

Recent studies have explored derivatives of 1-benzyl-1H-imidazole as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.

TGR5 Signaling Pathway

Caption: Activation of the TGR5 signaling pathway by imidazole derivatives.

Conclusion

1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their potential as metallo-β-lactamase inhibitors, antifungal agents, anti-inflammatory drugs, and anticancer therapeutics warrants further investigation. The synthetic accessibility of this scaffold, coupled with the detailed understanding of its mechanisms of action, provides a solid foundation for the rational design and development of novel and more potent drug candidates. This technical guide has summarized the key findings in this area, offering valuable insights and practical protocols to aid researchers in their quest for new and effective therapies.

References

Spectroscopic Profile of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the expected spectroscopic data for 1-Benzyl-1H-imidazole-2-carboxylic acid. The information herein is crucial for the identification, characterization, and quality control of this heterocyclic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Benzyl-1H-imidazole-2-carboxylic acid. These predictions are derived from the analysis of its constituent functional groups: a benzyl group, an imidazole ring, and a carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1-Benzyl-1H-imidazole-2-carboxylic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH |

| ~7.5 - 7.6 | doublet | 1H | Imidazole H-5 |

| ~7.3 - 7.4 | multiplet | 5H | Phenyl H |

| ~7.1 - 7.2 | doublet | 1H | Imidazole H-4 |

| ~5.6 | singlet | 2H | -CH₂- (benzyl) |

Table 2: Predicted ¹³C NMR Data for 1-Benzyl-1H-imidazole-2-carboxylic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | -COOH |

| ~140 - 145 | Imidazole C-2 |

| ~135 - 137 | Phenyl C (quaternary) |

| ~128 - 129 | Phenyl CH |

| ~127 - 128 | Phenyl CH |

| ~126 - 127 | Imidazole C-5 |

| ~120 - 122 | Imidazole C-4 |

| ~50 - 52 | -CH₂- (benzyl) |

Rationale for Predictions: The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift, typically above 10 ppm. The protons of the imidazole ring will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing carboxylic acid group and the N-benzyl substituent. The benzylic methylene protons will appear as a characteristic singlet, and the phenyl protons will reside in their typical aromatic region. For the ¹³C NMR, the carboxyl carbon is expected to be the most downfield signal. The chemical shifts of the imidazole and phenyl carbons are predicted based on known substituent effects.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Benzyl-1H-imidazole-2-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1495, 1450 | Medium to weak | C=C stretch (aromatic rings) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (out-of-plane) |

Rationale for Predictions: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band due to hydrogen bonding. A strong carbonyl (C=O) absorption is also a key feature. The presence of the imidazole and phenyl rings will give rise to characteristic aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Benzyl-1H-imidazole-2-carboxylic acid

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 157 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Rationale for Predictions: The molecular ion peak is expected at m/z 202, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da). The benzyl group is expected to produce a prominent peak at m/z 91 due to the formation of the stable tropylium ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard proton experiment would be run with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment would be performed. Acquisition times will be longer than for ¹H NMR.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained using a solid sample on an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC.

-

Ionization: Electrospray ionization (ESI) would be a suitable method for this polar molecule.

-

Acquisition: The mass spectrum would be acquired over a relevant m/z range (e.g., 50-300). High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental composition confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like 1-Benzyl-1H-imidazole-2-carboxylic acid.

The Anticancer Potential of 1-Benzyl-1H-imidazole-2-carboxylic Acid in Prostate Cancer: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the reported anticancer activities of the compound 1-Benzyl-1H-imidazole-2-carboxylic acid, with a specific focus on its effects on prostate cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development. While promising preclinical data has been reported, a comprehensive, peer-reviewed study detailing these findings is not publicly available at this time. This guide, therefore, synthesizes the available information and provides context based on the broader understanding of imidazole derivatives in cancer therapy.

Executive Summary

1-Benzyl-1H-imidazole-2-carboxylic acid has been highlighted for its potent and selective anticancer activity against prostate cancer cells. Reports indicate that this compound inhibits cancer cell proliferation with high efficacy, suggesting its potential as a therapeutic candidate. The primary mechanisms of action are believed to involve the induction of cell cycle arrest at the G2/M phase and the activation of the intrinsic pathway of apoptosis. Further rigorous investigation is required to fully elucidate its molecular targets and signaling pathways.

Quantitative Data Summary

Initial reports suggest significant cytotoxic effects of 1-Benzyl-1H-imidazole-2-carboxylic acid on the PC-3 human prostate cancer cell line.

Table 1: In Vitro Cytotoxicity of 1-Benzyl-1H-imidazole-2-carboxylic acid

| Cell Line | Compound | IC50 (µM) |

| PC-3 | 1-Benzyl-1H-imidazole-2-carboxylic acid | 0.37 - 0.64 |

Note: The data presented is based on preliminary reports. Further validation from peer-reviewed studies is necessary.

Mechanism of Action

The anticancer effects of 1-Benzyl-1H-imidazole-2-carboxylic acid in prostate cancer cells are understood to be multifactorial, primarily involving the disruption of the cell cycle and the induction of programmed cell death.

Cell Cycle Arrest

The compound is reported to induce cell cycle arrest, particularly at the G2/M phase transition[1]. This prevents cancer cells from entering mitosis, thereby inhibiting their proliferation.

Induction of Apoptosis

1-Benzyl-1H-imidazole-2-carboxylic acid is also believed to trigger apoptosis through the intrinsic pathway[1]. This pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.

Detailed Experimental Protocols

The following are detailed, standardized protocols for the key experiments typically used to evaluate the anticancer activity of a compound like 1-Benzyl-1H-imidazole-2-carboxylic acid.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Prostate cancer cell lines (e.g., PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

1-Benzyl-1H-imidazole-2-carboxylic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of 1-Benzyl-1H-imidazole-2-carboxylic acid in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Prostate cancer cells

-

1-Benzyl-1H-imidazole-2-carboxylic acid

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Prostate cancer cells

-

1-Benzyl-1H-imidazole-2-carboxylic acid

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Visualizations of Postulated Mechanisms

The following diagrams illustrate the potential workflows and signaling pathways that may be modulated by 1-Benzyl-1H-imidazole-2-carboxylic acid in prostate cancer cells.

Figure 1. Experimental workflow for the MTT cell viability assay.

Figure 2. Workflow for cell cycle analysis using flow cytometry.

Figure 3. Postulated intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

1-Benzyl-1H-imidazole-2-carboxylic acid presents a promising scaffold for the development of novel anticancer therapeutics for prostate cancer. The preliminary data indicating potent activity at sub-micromolar concentrations, coupled with mechanisms involving cell cycle arrest and apoptosis induction, warrants comprehensive further investigation. Future research should focus on obtaining and publishing detailed preclinical data, including in vivo efficacy in animal models of prostate cancer, pharmacokinetic and pharmacodynamic studies, and a thorough elucidation of the specific molecular targets to validate and expand upon these initial findings.

References

An In-depth Technical Guide on the Immunomodulatory Effects of 1-Benzyl-1H-imidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its immunomodulatory effects, focusing on its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The primary immunomodulatory action of this compound is characterized by the inhibition of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Evidence suggests that these effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 1-Benzyl-1H-imidazole-2-carboxylic acid, a specific derivative, has emerged as a compound of interest due to its significant in vitro anti-inflammatory activity. This guide delves into the core immunomodulatory aspects of this compound, presenting the current understanding of its biological effects and the experimental methodologies used to elucidate them.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of 1-Benzyl-1H-imidazole-2-carboxylic acid has been quantified in in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The compound effectively inhibits the production of key pro-inflammatory mediators in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Pro-inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) |

| Nitric Oxide (NO) | RAW264.7 | LPS | 10.992 |

| Interleukin-6 (IL-6) | RAW264.7 | LPS | 2.294 |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 | LPS | 12.901 |

Table 1: In vitro anti-inflammatory activity of 1-Benzyl-1H-imidazole-2-carboxylic acid.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of 1-Benzyl-1H-imidazole-2-carboxylic acid are attributed to its ability to suppress the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). While the precise molecular target of 1-Benzyl-1H-imidazole-2-carboxylic acid within this pathway has not been definitively identified, its inhibitory action on the production of NO, IL-6, and TNF-α strongly suggests an upstream interference in this cascade.

Caption: Proposed mechanism of action via the NF-κB signaling pathway.

Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages

This protocol details the methodology to assess the inhibitory effect of 1-Benzyl-1H-imidazole-2-carboxylic acid on the production of NO, IL-6, and TNF-α in murine macrophages.

4.1.1. Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 1-Benzyl-1H-imidazole-2-carboxylic acid for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

4.1.2. Nitric Oxide (NO) Measurement (Griess Assay)

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

4.1.3. IL-6 and TNF-α Measurement (ELISA)

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

-

Coating the plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations based on the standard curve.

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.

4.2.1. Animals

-

Species: Wistar or Sprague-Dawley rats.

-

Weight: 150-200 g.

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

4.2.2. Experimental Procedure

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer 1-Benzyl-1H-imidazole-2-carboxylic acid (e.g., at a dose of 100 mg/kg) or the vehicle control orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin can be used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema by the test compound compared to the vehicle control group.

-

Conclusion and Future Directions

1-Benzyl-1H-imidazole-2-carboxylic acid demonstrates significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators NO, IL-6, and TNF-α. The underlying mechanism is linked to the suppression of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and its analogs.

Future research should focus on:

-

Elucidating the precise molecular target of 1-Benzyl-1H-imidazole-2-carboxylic acid within the NF-κB pathway.

-

Expanding the immunomodulatory profiling to include a broader range of cytokines and immune cell types.

-

Conducting more extensive in vivo studies to evaluate the therapeutic potential of this compound in various inflammatory disease models.

This in-depth technical guide serves as a foundational document to facilitate and guide future research and development efforts in the field of novel immunomodulatory agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic Acid

Abstract

This document provides a detailed experimental protocol for the two-step synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-benzylation of imidazole-2-carboxaldehyde followed by a high-yield oxidation to the target carboxylic acid. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules. The 1-benzyl-1H-imidazole-2-carboxylic acid scaffold, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. This protocol outlines a straightforward and efficient two-step synthesis beginning with commercially available starting materials. The first step involves the nucleophilic substitution of benzyl bromide with imidazole-2-carboxaldehyde. The subsequent step is a mild oxidation of the resulting 1-benzyl-1H-imidazole-2-carboxaldehyde to the desired carboxylic acid product.

Overall Reaction Scheme

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1 | Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | Starting Material |

| 1 | Benzyl Bromide | C₇H₇Br | 171.04 | Reagent |

| 1 | Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| 1 | N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| 1 | 1-Benzyl-1H-imidazole-2-carboxaldehyde | C₁₁H₁₀N₂O | 186.21 | Intermediate |

| 2 | 30% Hydrogen Peroxide | H₂O₂ | 34.01 | Oxidizing Agent |

| 2 | 1-Benzyl-1H-imidazole-2-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | Final Product |

Table 2: Expected Yields and Physical Properties

| Compound Name | Expected Yield | Melting Point (°C) | Appearance |

| 1-Benzyl-1H-imidazole-2-carboxaldehyde | ~95-99% | - | - |

| 1-Benzyl-1H-imidazole-2-carboxylic acid | ~97% | 156-158 | White Crystalline Solid |

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carboxaldehyde

This protocol is adapted from established N-alkylation procedures for imidazoles.

Materials:

-

Imidazole-2-carboxaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend imidazole-2-carboxaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-benzyl-1H-imidazole-2-carboxaldehyde. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid

This protocol is adapted from the high-yield oxidation of imidazole-2-carboxaldehyde.[1][2][3]

Materials:

-

1-Benzyl-1H-imidazole-2-carboxaldehyde

-

30% aqueous hydrogen peroxide (H₂O₂)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator (with a cold trap)

Procedure:

-

In a round-bottom flask, dissolve the crude 1-benzyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in deionized water.

-

To the stirred solution, slowly add 30% aqueous hydrogen peroxide solution dropwise.

-

Stir the reaction mixture at room temperature for 72 hours.[1][2]

-

After 72 hours, remove the water and residual hydrogen peroxide by distillation under reduced pressure at room temperature. Caution: Do not heat the mixture, as this may cause decarboxylation. [1]

-

The resulting white crystalline solid is the crude 1-benzyl-1H-imidazole-2-carboxylic acid.

-

To remove any remaining peroxide, wash the solid with a stirred mixture of diethyl ether and water (4:1 ratio).[1]

-

Filter the solid and dry under vacuum to obtain the pure 1-benzyl-1H-imidazole-2-carboxylic acid.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid.

References

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-1H-imidazole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, with the imidazole scaffold being a key component in many pharmacologically active compounds. Traditional synthetic methods for such derivatives often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times, improving yields, and often enabling solvent-free conditions.[1][2][3][4][5] This application note details a proposed two-step microwave-assisted protocol for the synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid.

Overall Reaction Scheme

References

- 1. Microwave-assisted, solvent-free and parallel synthesis of some novel substituted imidazoles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One-pot synthesis of multisubstituted imidazoles under solvent-free conditions and microwave irradiation using Fe3O4@SiO2–imid–PMAn magnetic porous nanospheres as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benthamscience.com [benthamscience.com]

Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazoles from 1-Benzyl-1H-imidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a proposed protocol for the one-pot synthesis of substituted imidazoles, utilizing 1-Benzyl-1H-imidazole-2-carboxylic acid as a versatile starting material. This method leverages an in-situ decarboxylation of the starting material to generate a reactive 1-benzyl-1H-imidazole intermediate, which is subsequently functionalized at the C2 position. This approach offers a streamlined alternative to multi-step synthetic routes, enhancing efficiency in the generation of diverse imidazole libraries for applications in medicinal chemistry and drug discovery. The imidazole scaffold is a key component in many biologically active molecules.

Introduction

Substituted imidazoles are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Traditional methods for the synthesis of substituted imidazoles often involve multi-step procedures with challenges such as harsh reaction conditions and the need for purification of intermediates. The development of efficient one-pot syntheses is therefore highly desirable.

1-Benzyl-1H-imidazole-2-carboxylic acid is a readily available starting material. A one-pot synthesis involving its decarboxylation to form 1-benzyl-1H-imidazole in situ, followed by immediate C-H functionalization at the 2-position, presents an elegant and efficient strategy for the synthesis of 2-substituted-1-benzylimidazoles. This method avoids the isolation of the intermediate 1-benzyl-1H-imidazole, thereby reducing synthesis time and improving overall yield.

Proposed Reaction Pathway

The proposed one-pot synthesis is based on two key sequential steps occurring in a single reaction vessel:

-

Decarboxylation: Thermal or catalyst-mediated decarboxylation of 1-Benzyl-1H-imidazole-2-carboxylic acid to generate 1-benzyl-1H-imidazole.

-

C-H Functionalization: In-situ reaction of the generated 1-benzyl-1H-imidazole with an appropriate electrophile (e.g., an aryl halide in a cross-coupling reaction) to introduce a substituent at the C2 position.

The general transformation is depicted below:

Application Notes and Protocols: Assessing the Antimicrobial Activity of 1-Benzyl-1H-imidazole-2-carboxylic acid

Introduction

1-Benzyl-1H-imidazole-2-carboxylic acid is an organic compound featuring an imidazole ring, which is a structural component found in many biologically active molecules.[1] Derivatives of imidazole and the structurally related benzimidazole have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The antimicrobial potential of such compounds stems from their ability to interfere with essential microbial processes, such as cell wall synthesis or enzymatic functions.[1][3]

This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro antimicrobial efficacy of 1-Benzyl-1H-imidazole-2-carboxylic acid. The methodologies described include the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the execution of a Time-Kill Kinetics Assay. These assays are fundamental in characterizing the antimicrobial profile of a novel compound.[4][5]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[6][7] The broth microdilution method is a standard and widely used technique for determining MIC values.[8][9]

Materials:

-

1-Benzyl-1H-imidazole-2-carboxylic acid

-

Test Microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates[6]

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)[7]

Procedure:

-

Preparation of Compound Stock Solution:

-

Accurately weigh the 1-Benzyl-1H-imidazole-2-carboxylic acid powder.

-

Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent should not affect bacterial growth at its final concentration in the assay.[7]

-

Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5]

-

Dilute this suspension with CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

-

-

Microdilution Plate Setup:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the compound's stock solution (prepared at twice the highest desired test concentration) to the first well of each test row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well.[7]

-

This creates a gradient of decreasing compound concentrations.

-

Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

-

-

Inoculation and Incubation:

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of 1-Benzyl-1H-imidazole-2-carboxylic acid in which there is no visible growth (i.e., the well is clear).[6]

-

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This test is performed as a subsequent step to the MIC assay.[12]

Materials:

-

MIC plate from the previous assay

-

Sterile Tryptic Soy Agar (TSA) or other suitable agar plates

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing from MIC Wells:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Using a micropipette, withdraw a small aliquot (e.g., 10-100 µL) from each of these clear wells.[11]

-

-

Plating:

-

Spot or spread the aliquot onto a labeled agar plate. It is crucial to use an agar medium that does not contain the antimicrobial agent.

-

-

Incubation and Interpretation:

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate and extent of bacterial killing over time, helping to classify the compound as either bactericidal (killing) or bacteriostatic (inhibiting growth).[4][14]

Materials:

-

1-Benzyl-1H-imidazole-2-carboxylic acid

-

Test Organism